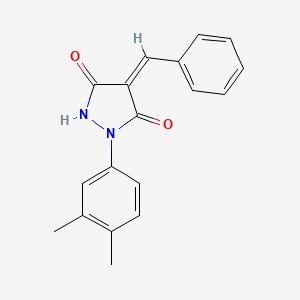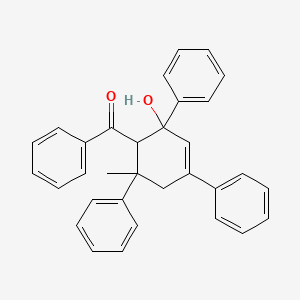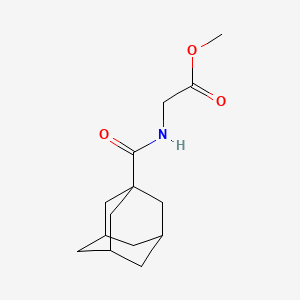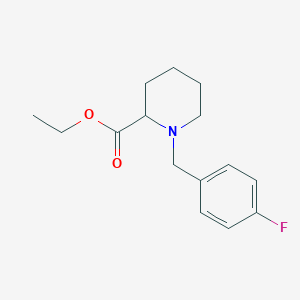
4-benzylidene-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzylidene-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is a compound that has been synthesized and characterized for various structural and functional studies. It belongs to a broader class of compounds that exhibit significant chemical and physical properties, useful for a range of applications in chemistry and biology, although this specific compound has nuanced features that distinguish it from closely related derivatives.
Synthesis Analysis
The synthesis of similar pyrazolidinedione derivatives typically involves multi-component reactions or condensation reactions that yield complex structures efficiently. For example, a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized using techniques like FT-IR, NMR, and single crystal X-ray diffraction, highlighting the versatility of synthesis approaches in this chemical class (Karrouchi et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of pyrazolidinedione derivatives often employs X-ray diffraction and spectroscopic methods to elucidate their geometry, conformation, and electronic structure. Detailed structural analysis provides insights into the stability, reactivity, and interaction potential of these compounds. The study by Karrouchi et al. (2020) exemplifies the use of such techniques to understand the optimized molecular structures in different phases.
Chemical Reactions and Properties
Chemical reactions involving pyrazolidinedione derivatives can include nucleophilic addition, cycloaddition, and substitution reactions, which are influenced by the compound’s electronic and steric properties. The reactivity can be further explored through computational methods like DFT calculations to predict reaction outcomes and mechanistic pathways, as seen in various studies.
Physical Properties Analysis
The physical properties of pyrazolidinedione derivatives, including solubility, melting point, and crystallinity, can be characterized through standard laboratory techniques. These properties are crucial for determining the compound's applicability in different solvent systems and conditions.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and redox potential, define the compound's behavior in chemical reactions and biological systems. Spectroscopic studies, alongside computational chemistry, offer deep insights into these properties, facilitating the exploration of potential applications in materials science, catalysis, and biochemistry.
References
Mecanismo De Acción
Direcciones Futuras
DBS has found widespread applications in areas as diverse as personal care products and polymer nucleation/clarification . It has considerable potential in applications such as dental composites, energy technology, and liquid crystalline materials . The future for this family of gelators is bright, with an increasing number of high-tech applications, from environmental remediation to tissue engineering, being within reach .
Propiedades
IUPAC Name |
(4Z)-4-benzylidene-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-9-15(10-13(12)2)20-18(22)16(17(21)19-20)11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,21)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGLUMJTMIZADO-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {[5-(anilinocarbonyl)-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5173313.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)](/img/structure/B5173318.png)

![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5173346.png)

![methyl 2-mercapto-1-methyl-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5173365.png)
![2-phenoxyethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5173370.png)
![N-(2-{[4-(diethylamino)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5173377.png)
![N-[4-(N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}ethanehydrazonoyl)phenyl]propanamide](/img/structure/B5173384.png)
![1,7,8,9-tetrachloro-4-methoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173390.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5173398.png)
